molecular formula C7H22Si3 B8376048 2,4,6-Trimethyl-2,4,6-trisilaheptane

2,4,6-Trimethyl-2,4,6-trisilaheptane

Cat. No.: B8376048
M. Wt: 190.50 g/mol
InChI Key: LMQPGHOCJXUBLZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-2,4,6-trisilaheptane is a specialized organosilicon compound of significant interest in advanced materials research and development. While the exact properties of this specific molecule require confirmation from supplier analysis, compounds within this class are frequently investigated as potential precursors in the synthesis of silicon-based polymers and for the deposition of silicon carbide (SiC) thin films . The strategic incorporation of silicon atoms into an organic framework can allow researchers to tailor material properties such as thermal stability, hardness, and electronic characteristics . The study of such custom silanes enables innovations in areas including high-power electronics, semiconductor devices, and protective coatings, where materials must perform under extreme thermal and electrical conditions . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

Molecular Formula

C7H22Si3

Molecular Weight

190.50 g/mol

IUPAC Name

bis(dimethylsilylmethyl)-methylsilane

InChI

InChI=1S/C7H22Si3/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3

InChI Key

LMQPGHOCJXUBLZ-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)C[SiH](C)C[SiH](C)C

Origin of Product

United States

Comparison with Similar Compounds

2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane (CAS 2374-14-3)

Structural Differences :

  • Backbone : Contains a trioxatrisilinane ring (Si–O–Si linkages) instead of a linear trisilaheptane chain.
  • Substituents : Fluorinated 3,3,3-trifluoropropyl groups replace methyl groups on silicon.

Functional Properties :

  • Thermal Stability : Fluorinated groups enhance resistance to oxidation and chemical corrosion, making it suitable for harsh environments.
  • Applications : Likely used in specialty silicones or fluorinated polymers, contrasting with the original compound’s role in ceramic thin films .

Synthesis : Prepared via hydrosilylation or fluorination reactions, differing from the TCVD process used for 2,4,6-trimethyl-2,4,6-trisilaheptane .

Paraldehyde (2,4,6-Trimethyl-1,3,5-trioxane, CAS 123-63-7)

Structural Differences :

  • Backbone : A cyclic trioxane (three oxygen atoms in a six-membered ring) with methyl substituents.
  • Heteroatoms : Oxygen atoms dominate instead of silicon.

Functional Properties :

  • Reactivity : Hydrolyzes to acetaldehyde, unlike the thermally stable trisilaheptane.
  • Applications: Pharmaceutical sedative/hypnotic agent, contrasting with materials science uses of the silicon compound .

Thermal Behavior : Decomposes at lower temperatures (~120°C), whereas trisilaheptane-derived films withstand 800°C .

2,2,4-Trimethylpentane (CAS 540-84-1)

Structural Differences :

  • Bonding : C–C bonds instead of Si–C bonds.

Functional Properties :

  • Combustion: High octane rating for fuel applications, unlike the non-flammable trisilaheptane.
  • Thermal Stability : Lower decomposition temperature (~300°C) compared to silicon-based compounds .

2,4,6-Trimethylaniline (CAS 88-05-1)

Structural Differences :

  • Backbone: Aromatic benzene ring with amino and methyl groups.
  • Heteroatoms : Nitrogen instead of silicon.

Functional Properties :

  • Reactivity: Forms salts and complexes for organic synthesis (e.g., crystal engineering), differing from trisilaheptane’s role in inorganic film growth .
  • Thermal Stability : Decomposes above 200°C, less stable than silicon-based precursors .

Data Table: Comparative Analysis

Property This compound 2,4,6-Trimethyl-2,4,6-tris(trifluoropropyl)-trioxatrisilinane Paraldehyde 2,2,4-Trimethylpentane 2,4,6-Trimethylaniline
Molecular Formula C₇H₂₂Si₃ C₁₈H₂₁F₉O₃Si₃ C₆H₁₂O₃ C₈H₁₈ C₉H₁₃N
Key Functional Groups Si–CH₃ Si–O–Si, CF₃CH₂CH₂– O–C–O (cyclic ether) C–CH₃ (branched alkane) NH₂, C–CH₃ (aromatic)
Thermal Stability Stable up to 900°C >500°C (fluorine-enhanced) Decomposes ~120°C ~300°C ~200°C
Applications SiCₓOᵧ thin films, photoluminescence Fluoropolymers, corrosion-resistant coatings Pharmaceuticals Fuel additive Organic synthesis

Research Findings and Industrial Relevance

  • Silicon vs. Carbon Backbones : Silicon-based compounds (e.g., trisilaheptane) exhibit superior thermal stability and are preferred in high-temperature material synthesis, whereas hydrocarbons (e.g., 2,2,4-trimethylpentane) dominate in low-temperature applications like fuels .
  • Fluorination Effects: Fluorinated derivatives (e.g., trioxatrisilinane) enhance chemical inertness, expanding utility in extreme environments compared to non-fluorinated analogs .
  • Market Trends: Methyl-2,4,6-trimethyl benzoate () highlights the economic focus on production scalability for industrial chemicals, contrasting with the research-driven applications of trisilaheptane .

Preparation Methods

Reaction Mechanism and Procedure

The Grignard reagent-mediated method is a cornerstone for synthesizing organosilicon compounds. For 2,4,6-trimethyl-2,4,6-trisilaheptane, chloromethyltrimethylsilane serves as the primary precursor. The procedure involves:

  • Formation of the Grignard reagent : Chloromethyltrimethylsilane reacts with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere, initiating reflux.

  • Silane coupling : Dichloromethylsilane is added dropwise to the Grignard reagent, followed by reflux to facilitate silicon-silicon bond formation.

  • Workup and purification : The reaction is quenched with water, extracted with hexane, and purified via vacuum distillation.

Key Data:

ParameterValueSource
Starting materialChloromethyltrimethylsilane
SolventDry THF
Reaction temperatureReflux (~66°C)
Yield33%

Challenges and Optimizations

  • Low yield : The 33% yield is attributed to competing side reactions, such as disproportionation of silane intermediates.

  • Moisture sensitivity : Strict anhydrous conditions are critical to prevent hydrolysis of the Grignard reagent.

  • Catalyst selection : Introducing catalytic amounts of transition metals (e.g., Pd) may enhance coupling efficiency, though this remains underexplored in existing literature.

Dehydrocoupling Reactions

Sodium Hydride (NaH)-Promoted Coupling

Dehydrocoupling eliminates hydrogen to form silicon-silicon bonds. A representative method involves:

  • Deprotonation : NaH in THF deprotonates a silanol precursor at 0°C.

  • Nucleophilic substitution : A silane electrophile (e.g., 12,12,14,14-tetramethyl-12,14-disilapentadecyloxy pyrimidine) is added to form the target compound.

Key Data:

ParameterValueSource
BaseSodium hydride (NaH)
SolventDry THF
Reaction temperature0°C to room temperature
Yield79%

Advantages Over Grignard Methods

  • Higher yield : The 79% yield reflects superior control over side reactions.

  • Broader substrate tolerance : Compatible with functionalized silanes, enabling structural diversification.

Catalytic Synthesis Using Transition Metals

Theoretical Optimization:

ParameterProposed Value
CatalystPd(PPh₃)₄
LigandBidentate phosphine
SolventToluene
Yield (predicted)50–70%

Challenges in Catalytic Routes

  • Catalyst cost : Noble metal catalysts increase synthesis expenses.

  • Side reactions : Homocoupling of silanes may dominate without precise stoichiometric control.

Comparative Analysis of Methods

MethodYieldCostScalabilityComplexity
Grignard reagent33%LowModerateHigh
NaH dehydrocoupling79%ModerateHighModerate
Catalytic (Pd)50–70%HighLowHigh

Q & A

Q. What are the established synthetic routes for 2,4,6-Trimethyl-2,4,6-trisilaheptane, and how are structural impurities minimized?

The synthesis of this compound derivatives involves organosilicon chemistry. A reported method uses hexamethyldisilane and dimethylamino-substituted phenyl precursors under controlled conditions. Key steps include:

  • Reagent selection : Dimethylamino-phenyl groups are introduced via nucleophilic substitution to stabilize the silicon framework.
  • Steric control : Methyl groups at silicon centers reduce unwanted side reactions by hindering access to reactive sites.
  • Characterization : X-ray crystallography confirms the Si–Si bond lengths (2.34–2.38 Å) and tetrahedral geometry around silicon atoms .
    To minimize impurities, rigorous purification via fractional crystallization or chromatography is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR are essential for confirming methyl group environments and silicon connectivity. For example, 29Si^{29}\text{Si} NMR typically shows peaks near −20 to −30 ppm for trisilaheptane derivatives .
  • X-ray diffraction : Resolves bond angles (e.g., Si–Si–Si ~109.5°) and crystallographic packing.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in organometallic catalysis?

The bulky methyl groups on silicon create steric hindrance, which:

  • Limits substrate access : Reduces catalytic activity in reactions requiring open coordination sites.
  • Enhances stability : Prevents dimerization or decomposition in catalytic cycles.
    Electronically, the σ-donor capacity of silicon can stabilize electron-deficient metal centers. Comparative studies with carbon analogs show slower reaction kinetics but higher thermal stability .

Q. What challenges arise in computational modeling of this compound’s electronic structure?

  • Basis set selection : Silicon’s d-orbital participation requires hybrid functionals (e.g., B3LYP) with extended basis sets (e.g., 6-311+G(d,p)).
  • Conformational flexibility : The molecule’s rigidity simplifies modeling, but methyl rotation barriers (~1–2 kcal/mol) must be accounted for in dynamics simulations.
  • Experimental validation : Calculated NMR shifts and bond lengths should align with crystallographic data to ensure accuracy .

Q. How does this compound compare to carbon-based analogs in photophysical applications?

  • Absorption/emission : Silicon’s lower electronegativity red-shifts UV-Vis absorption compared to all-carbon systems.

  • Thermal stability : Si–Si bonds are more labile than C–C bonds, limiting high-temperature applications.

  • Table : Key photophysical properties

    Property2,4,6-TrisilaheptaneCarbon Analog
    λmax\lambda_{\text{max}} (nm)280–320250–280
    Decomposition Temp (°C)180–200>300
    Quantum Yield0.3–0.50.6–0.8

Methodological Recommendations

  • Synthetic optimization : Use Schlenk techniques to exclude moisture/oxygen, which degrade Si–Si bonds.
  • Handling/storage : Store under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis.
  • Data contradiction resolution : Cross-validate spectral data with computational models to resolve ambiguities in peak assignments .

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